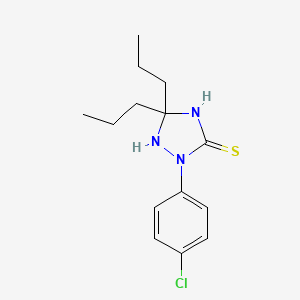

2-(4-chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3S/c1-3-9-14(10-4-2)16-13(19)18(17-14)12-7-5-11(15)6-8-12/h5-8,17H,3-4,9-10H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCBXTCEVYECNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(NC(=S)N(N1)C2=CC=C(C=C2)Cl)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10984726 | |

| Record name | 2-(4-Chlorophenyl)-5,5-dipropyl-2,5-dihydro-1H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6623-07-0 | |

| Record name | 2-(4-Chlorophenyl)-5,5-dipropyl-2,5-dihydro-1H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione typically involves the reaction of 4-chlorophenyl isothiocyanate with dipropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C₁₄H₂₀ClN₃S

- Molecular Weight : 297.8 g/mol

- CAS Number : 6623-07-0

The presence of the thione functional group (C=S) enhances its reactivity and potential interactions with biological systems.

Scientific Research Applications

2-(4-chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione is utilized in various research domains:

Chemistry

- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex heterocyclic compounds. Its unique substitution pattern allows for modifications that can lead to new chemical entities.

Biology

- Bioactive Molecule : Research indicates potential antimicrobial and antifungal properties. Its interactions with biological targets are under investigation to understand its pharmacological effects better.

Medicine

- Therapeutic Potential : Ongoing studies aim to explore its efficacy against various diseases, including cancer and infectious diseases. The compound's structural similarities with known therapeutic agents suggest potential bioactivity that warrants further exploration.

Industry

- Material Development : The compound may be used in developing new materials with specific properties such as polymers and coatings. Its chemical stability and reactivity profile can be advantageous in industrial applications.

Compounds similar to 2-(4-chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione have demonstrated a range of biological activities:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

These activities are attributed to the compound's ability to interact with various biochemical pathways.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of several triazolidine derivatives. Results indicated that compounds structurally related to 2-(4-chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione exhibited significant activity against common pathogens such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthetic route for producing 2-(4-chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione on an industrial scale. The study highlighted the use of continuous flow reactors to enhance yield and purity while reducing reaction times significantly.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound may interfere with cellular processes such as signal transduction and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Insecticidal Pyridine/Thienopyridine Derivatives ()

The compounds N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide and 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide share the 4-chlorophenyl group but differ in their core structures (pyridine/thienopyridine vs. triazolidine). Key comparisons:

- Activity: These pyridine derivatives exhibit superior insecticidal activity against cowpea aphids compared to acetamiprid, a neonicotinoid insecticide .

Triazole-Thione Hexamer ()

The compound (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione shares a triazole-thione backbone but differs in substituents (2-chlorophenyl vs. 4-chlorophenyl) and the presence of hydrogen-bonded methanol. Key comparisons:

- Solubility/Stability: The hexameric hydrogen-bonding network in ’s compound enhances crystallinity but may reduce solubility in nonpolar solvents . The dipropyl groups in the target compound likely increase lipophilicity, improving membrane permeability.

- Synthetic Routes: Both compounds are synthesized via cyclocondensation, but ’s method includes methanol as a co-crystallizing agent, complicating purification .

Pharmaceutical 4-Chlorophenyl Derivatives ()

Cetirizine-related compounds like 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol highlight the pharmacological relevance of 4-chlorophenyl groups. Key comparisons:

- Substituent Position : The para (4-) position of the chlorophenyl group in the target compound vs. ortho (2-) in ’s compound affects electronic properties (e.g., dipole moments) and steric interactions with biological targets .

- Functionality : Piperazine derivatives () are optimized for antihistamine activity, whereas triazolidine-thiones may target enzymes or receptors via sulfur-mediated interactions .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Substituent Effects on Bioactivity

Research Findings and Implications

- Insecticidal Potential: The 4-chlorophenyl group is a critical pharmacophore in agrochemicals, as seen in ’s pyridine derivatives . The target compound’s triazolidine-thione structure may offer novel modes of action.

- Synthetic Challenges: Propyl groups in the target compound could simplify synthesis compared to ’s methanol-coordinated hexamer, which requires precise crystallization .

- Pharmacological Relevance : While ’s compounds target human histamine receptors, the triazolidine-thione’s sulfur atom may enable redox-mediated interactions in biological systems .

Biological Activity

2-(4-chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in medicine and industry, supported by relevant research findings and data.

Synthesis

The synthesis of 2-(4-chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione typically involves the reaction of 4-chlorophenyl isothiocyanate with dipropylamine in the presence of a base such as sodium hydroxide. The reaction is usually conducted in organic solvents like dichloromethane or tetrahydrofuran at room temperature. Purification methods include recrystallization or column chromatography .

Antimicrobial Properties

Research indicates that derivatives of triazolidine-3-thione compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds demonstrate efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2-(4-chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione | TBD | TBD |

| Compound A | 40 | E. faecalis |

| Compound B | 50 | P. aeruginosa |

Anticancer Activity

The anticancer potential of 2-(4-chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione has been evaluated through various in vitro studies. For example, related triazole derivatives have shown cytotoxicity against melanoma and breast cancer cell lines with IC50 values ranging from 7 to 20 µM .

| Cell Line | IC50 (µM) |

|---|---|

| Melanoma (IGR39) | TBD |

| Breast Cancer (MDA-MB-231) | TBD |

| Pancreatic Carcinoma (Panc-1) | TBD |

The biological activity of this compound is attributed to its ability to interact with specific molecular pathways involved in cancer progression and microbial resistance. Research suggests that triazolidine derivatives may inhibit angiogenesis and disrupt cancer cell signaling pathways .

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of triazolidine derivatives found that compounds similar to 2-(4-chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione exhibited comparable inhibition zones against bacterial pathogens when tested alongside standard antibiotics like ceftriaxone.

- Cytotoxicity Assays : In a comparative analysis using MTT assays on human cancer cell lines (e.g., MDA-MB-231), the compound demonstrated significant cytotoxic effects with a notable reduction in cell viability at higher concentrations.

Q & A

Q. What are the recommended synthetic routes for 2-(4-chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves refluxing precursors (e.g., thiosemicarbazides or hydrazinecarbothioamides) with chloroacetic acid and sodium acetate in a DMF/acetic acid solvent system. For example, refluxing at 100–120°C for 2–5 hours, followed by recrystallization from DMF-ethanol mixtures, is effective for analogous triazole-thione derivatives . To optimize efficiency, employ Design of Experiments (DOE) principles:

- Use fractional factorial designs to screen variables (e.g., temperature, molar ratios, solvent composition).

- Apply response surface methodology (RSM) to identify optimal conditions .

Computational pre-screening (e.g., quantum chemical calculations) can prioritize viable reaction pathways, reducing trial-and-error experimentation .

Q. What analytical techniques are essential for characterizing 2-(4-chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione?

- Methodological Answer :

- Structural Elucidation : Use -NMR and -NMR to confirm substituent positions and hydrogen bonding. X-ray crystallography resolves stereochemical ambiguities.

- Purity Assessment : HPLC with UV detection (λ = 254–280 nm) and mass spectrometry (ESI-MS or MALDI-TOF) verify molecular weight and homogeneity.

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition thresholds .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of 2-(4-chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione in different environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental reactivity data (e.g., nucleophilic substitution rates) .

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar (e.g., water) vs. non-polar (e.g., hexane) solvents to assess aggregation tendencies.

- Transition State Analysis : Identify energy barriers for tautomerization or ring-opening reactions using IRC (intrinsic reaction coordinate) calculations .

Q. How can researchers optimize reaction conditions for scaled synthesis using statistical experimental design?

- Methodological Answer :

- Factorial Design : Test variables like catalyst loading (0.5–2.0 mol%), temperature (80–140°C), and solvent polarity (DMF vs. THF) in a 2 factorial setup to isolate significant factors .

- Central Composite Design (CCD) : Optimize yield and selectivity by modeling interactions between variables. For example, a 3-level CCD might reveal nonlinear temperature effects on byproduct formation.

- Robustness Testing : Introduce ±5% variations in reagent purity to evaluate process reliability under industrial conditions .

Q. How should researchers address contradictory data between experimental results and computational predictions for this compound?

- Methodological Answer :

- Error Source Analysis : Cross-validate computational parameters (e.g., basis sets in DFT) against experimental benchmarks (e.g., crystallographic bond lengths) .

- Sensitivity Testing : Re-run simulations with perturbed conditions (e.g., solvent dielectric constant) to assess prediction stability.

- Experimental Replication : Conduct kinetic studies under controlled atmospheres (e.g., inert gas) to rule out oxidation/hydrolysis artifacts .

Q. What strategies mitigate solubility challenges for 2-(4-chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione in biological assay media?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO-water gradients (e.g., 5–20% DMSO) with dynamic light scattering (DLS) to monitor aggregation .

- Cyclodextrin Inclusion Complexes : Screen β-cyclodextrin derivatives (e.g., HP-β-CD) via phase solubility studies to enhance aqueous solubility.

- Nanoformulation : Prepare liposomal or polymeric nanoparticles (e.g., PLGA) using emulsion-solvent evaporation, characterized by TEM and zeta potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.